molecular formula C23H20N4O4S B12170626 [4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](biphenyl-4-yl)methanone

[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl](biphenyl-4-yl)methanone

Cat. No.: B12170626
M. Wt: 448.5 g/mol
InChI Key: IOZGIXMJYRLRSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxadiazole ring, a piperazine ring, and a biphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzoxadiazole ring, followed by the introduction of the piperazine ring, and finally, the attachment of the biphenyl group. Common reagents used in these reactions include sulfonyl chlorides, piperazine, and biphenyl derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .

Scientific Research Applications

Chemistry

In chemistry, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it valuable for investigating the mechanisms of action of various biomolecules .

Medicine

Its unique structure and reactivity may enable the development of new drugs for treating various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability, reactivity, or functionality. Its versatility makes it a valuable component in the design of advanced materials for various applications .

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific cellular responses. The pathways involved in these interactions can vary depending on the biological context and the specific target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-ylmethanone stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of biological targets, making it a versatile and valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

[4-(2,1,3-benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-(4-phenylphenyl)methanone

InChI

InChI=1S/C23H20N4O4S/c28-23(19-11-9-18(10-12-19)17-5-2-1-3-6-17)26-13-15-27(16-14-26)32(29,30)21-8-4-7-20-22(21)25-31-24-20/h1-12H,13-16H2

InChI Key

IOZGIXMJYRLRSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC5=NON=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.